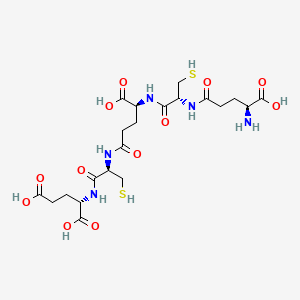

Iso-phytochelatin 2 (Glu)

Description

Properties

Molecular Formula |

C21H33N5O12S2 |

|---|---|

Molecular Weight |

611.6 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(4S)-4-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H33N5O12S2/c22-9(19(33)34)1-4-14(27)23-12(7-39)17(31)25-10(20(35)36)2-5-15(28)24-13(8-40)18(32)26-11(21(37)38)3-6-16(29)30/h9-13,39-40H,1-8,22H2,(H,23,27)(H,24,28)(H,25,31)(H,26,32)(H,29,30)(H,33,34)(H,35,36)(H,37,38)/t9-,10-,11-,12-,13-/m0/s1 |

InChI Key |

MUIHHKRFEPPVJI-VLJOUNFMSA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of iso-Phytochelatin 2 (Glu) in Maize: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, structure, and biosynthesis of iso-phytochelatin 2 (Glu), a variant of the heavy metal-chelating peptide family of phytochelatins, in Zea mays (maize). It provides a comprehensive overview of the analytical methodologies employed for its identification, primarily high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS). Furthermore, this guide outlines the current understanding of the biosynthetic pathway of phytochelatins in maize, including the pivotal role of the enzyme phytochelatin synthase. Quantitative data for related phytochelatins and their precursor, glutathione, under heavy metal stress are presented to provide context for the physiological role of these peptides. Finally, a proposed signaling pathway for the induction of phytochelatin synthesis in maize is illustrated, offering a framework for further research into the regulation of heavy metal detoxification in this vital crop species.

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides with the general structure (γ-glutamyl-cysteine)n-glycine (n = 2-11), playing a crucial role in the detoxification of heavy metals in plants and some fungi.[1] These peptides chelate heavy metal ions, sequestering them to mitigate their toxic effects. In 2001, a significant discovery in the field was made by Chassaigne et al., who identified not only the known families of phytochelatins (PCs and desGly-PCs) but also a novel isoform, iso-phytochelatin (Glu), in maize seedlings exposed to cadmium.[2] This technical guide focuses on a specific member of this family, iso-phytochelatin 2 (Glu) (γ-Glu-Cys)₂-Glu, providing an in-depth look at its discovery and the methodologies involved.

The Discovery of iso-Phytochelatin 2 (Glu) in Maize

The identification of iso-phytochelatins in maize was a landmark finding that expanded the known diversity of these metal-binding peptides. Chassaigne and colleagues utilized a powerful analytical approach based on electrospray tandem mass spectrometry (ESI-MS/MS) to characterize the peptide profile of maize root extracts from seedlings under cadmium stress.[2] Their work not only confirmed the presence of the canonical phytochelatins but also revealed the existence of isoforms with a C-terminal glutamic acid residue instead of the typical glycine. The complete sequence of iso-PC3(Glu) was determined, paving the way for the characterization of other members of this family, including iso-PC2(Glu).[2]

Quantitative Data

While specific quantitative data for iso-phytochelatin 2 (Glu) in maize is not extensively available in the current literature, the following table summarizes the typical changes observed in the levels of its precursor, glutathione (GSH), and related canonical phytochelatins (PC2, PC3, and PC4) in maize roots upon exposure to heavy metals like zinc and cadmium. This data provides a crucial context for understanding the dynamics of the phytochelatin biosynthetic pathway.

| Compound | Control Condition (nmol/g fresh weight) | Heavy Metal Stress (e.g., 500 µM Zn) (nmol/g fresh weight) | Reference |

| Glutathione (GSH) | ~150-200 | Decreased (~60-80) | [2] |

| Phytochelatin 2 (PC2) | Not Detected | ~50-100 | [2] |

| Phytochelatin 3 (PC3) | Not Detected | ~20-50 | [2] |

| Phytochelatin 4 (PC4) | Not Detected | ~5-15 | [2] |

| iso-Phytochelatin 2 (Glu) | Not Detected | Detected, but not widely quantified | [2] |

Note: The values presented are approximate and can vary depending on the specific experimental conditions, maize variety, and the nature and concentration of the heavy metal stressor.

Experimental Protocols

The identification and characterization of iso-phytochelatin 2 (Glu) in maize relies on a combination of meticulous sample preparation and sophisticated analytical techniques. The following protocols are based on the methodologies described in the literature for the analysis of phytochelatins in plant tissues.[2][3]

Plant Material and Stress Treatment

-

Maize Seedling Growth: Zea mays seeds are surface-sterilized and germinated in the dark on moist filter paper. Seedlings are then transferred to a hydroponic system containing a nutrient solution (e.g., Hoagland solution).

-

Heavy Metal Exposure: After a period of acclimation, seedlings are exposed to heavy metal stress by supplementing the nutrient solution with a specific concentration of a heavy metal salt (e.g., 100 µM CdCl₂). Control plants are maintained in the original nutrient solution.

-

Harvesting: After a defined exposure period (e.g., 24-72 hours), roots are harvested, rinsed with deionized water, blotted dry, and immediately frozen in liquid nitrogen to quench metabolic activity.

Sample Preparation and Extraction

Critical Note: The sulfhydryl groups in phytochelatins are susceptible to oxidation. All extraction steps should be performed on ice and with deoxygenated solutions to minimize degradation.

-

Homogenization: Frozen root tissue is ground to a fine powder in a mortar and pestle under liquid nitrogen.

-

Extraction: The powdered tissue is homogenized in an extraction buffer (e.g., 0.1% (v/v) trifluoroacetic acid in water) at a ratio of 1:5 (w/v). The homogenate is then centrifuged at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

Solid-Phase Extraction (SPE) Cleanup (Optional): The supernatant can be further purified using a C18 SPE cartridge to remove interfering compounds. The cartridge is first conditioned with methanol and then equilibrated with the extraction buffer. The sample is loaded, washed with the extraction buffer, and the phytochelatins are eluted with a solution of higher organic content (e.g., 50% methanol in 0.1% TFA).

-

Filtration: The final extract is filtered through a 0.22 µm syringe filter prior to HPLC analysis.

HPLC-ESI-MS/MS Analysis

-

Chromatographic Separation:

-

HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.8 mL/min.

-

Column Temperature: 30°C.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Scan Mode: Full scan for initial identification and product ion scan (tandem MS) for structural elucidation.

-

Key Parameters:

-

Capillary Voltage: 3.5-4.5 kV

-

Cone Voltage: 20-40 V (requires optimization for the specific analyte)

-

Source Temperature: 120-150°C

-

Desolvation Temperature: 350-450°C

-

Collision Gas: Argon

-

Collision Energy: 15-30 eV (for fragmentation in MS/MS)

-

-

-

Identification of iso-Phytochelatin 2 (Glu):

-

The theoretical m/z of the protonated molecule [M+H]⁺ of iso-PC2(Glu) (C₂₃H₃₅N₅O₁₂S₂) is calculated.

-

The presence of this ion in the full scan mass spectrum at the expected retention time is the first indicator.

-

Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion. The fragmentation pattern, showing losses of amino acid residues (glutamic acid, cysteine), is compared to theoretical fragmentation to confirm the sequence and identify it as iso-PC2(Glu).

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction and identification of iso-phytochelatin 2 (Glu) in maize.

Phytochelatin Biosynthesis Pathway

Caption: Simplified pathway of phytochelatin and iso-phytochelatin biosynthesis in maize.

Proposed Signaling Pathway for Phytochelatin Synthesis Induction

Caption: Proposed signaling cascade for the induction of phytochelatin synthesis in maize under heavy metal stress.

Conclusion

The discovery of iso-phytochelatin 2 (Glu) in maize has broadened our understanding of the intricate mechanisms plants employ to combat heavy metal toxicity. The analytical techniques, particularly HPLC-ESI-MS/MS, have been instrumental in identifying and characterizing these novel peptides. While the precise quantitative levels of iso-PC2(Glu) and the detailed signaling pathway leading to its synthesis in maize require further investigation, the foundational knowledge presented in this guide provides a robust framework for future research. A deeper understanding of the regulation and function of iso-phytochelatins could pave the way for developing crops with enhanced heavy metal tolerance and for novel approaches in phytoremediation and drug development.

References

An In-depth Technical Guide on the Biosynthesis of Iso-Phytochelatin 2 (Glu) from Glutathione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of iso-phytochelatin 2 (Glu) [(γ-Glu-Cys)₂-Glu], a crucial peptide involved in heavy metal detoxification in plants. This document details the enzymatic pathways, presents quantitative data, outlines experimental protocols, and provides visual diagrams to facilitate a deeper understanding of this metabolic process.

Introduction to Phytochelatins and Iso-Phytochelatins

Phytochelatins (PCs) are a family of cysteine-rich peptides that play a central role in the detoxification of heavy metals and metalloids in plants, fungi, and some invertebrates.[1][2] These peptides are not primary gene products but are synthesized enzymatically. The general structure of phytochelatins is (γ-glutamylcysteine)ₙ-glycine [(γ-Glu-Cys)ₙ-Gly], where 'n' typically ranges from 2 to 11.[3]

In addition to the canonical glycine-terminated PCs, several plant species produce variants known as iso-phytochelatins (iso-PCs). In these molecules, the C-terminal glycine is substituted with other amino acids such as serine, glutamine, alanine, or, as is the focus of this guide, glutamate.[4] The presence of iso-PCs suggests a broader substrate flexibility in the biosynthetic machinery and may confer altered metal-binding properties or metabolic stability.

The Core Biosynthesis Pathway of Phytochelatins

The synthesis of phytochelatins from glutathione (GSH) is catalyzed by the enzyme γ-glutamylcysteine dipeptidyl transpeptidase, more commonly known as phytochelatin synthase (PCS).[5][6] This enzyme is constitutively expressed in plant cells and is activated by the presence of heavy metal ions, with cadmium (Cd²⁺) being the most potent activator.[5][6]

The fundamental reaction involves the transfer of the γ-glutamylcysteine (γ-EC) moiety from a donor glutathione molecule to an acceptor molecule. In the synthesis of standard phytochelatins, the acceptor is another glutathione molecule or a growing phytochelatin chain.[5]

The initial step in the formation of PC₂ is: Glutathione (donor) + Glutathione (acceptor) --[PCS, Metal ion activation]--> (γ-Glu-Cys)₂-Gly (PC₂) + Glycine

This process can continue, with PC₂ then acting as an acceptor for another γ-EC group to form PC₃, and so on.

Hypothesized Biosynthesis Pathway of Iso-Phytochelatin 2 (Glu)

The precise enzymatic mechanism for the synthesis of iso-phytochelatin 2 (Glu) has not been fully elucidated. However, based on the known function of phytochelatin synthase and the existence of other iso-phytochelatins, a plausible pathway can be hypothesized.

The leading hypothesis is that phytochelatin synthase exhibits broader substrate specificity for the acceptor molecule than initially recognized. In this model, glutamate can serve as an acceptor for the γ-glutamylcysteine moiety transferred from a donor glutathione molecule.

The proposed reaction for the formation of an intermediate, (γ-Glu-Cys)-Glu, would be: Glutathione (donor) + Glutamate (acceptor) --[PCS, Metal ion activation]--> (γ-Glu-Cys)-Glu + Glycine

This intermediate could then act as an acceptor for another γ-EC group from a second glutathione molecule to form iso-phytochelatin 2 (Glu): Glutathione (donor) + (γ-Glu-Cys)-Glu (acceptor) --[PCS, Metal ion activation]--> (γ-Glu-Cys)₂-Glu + Glycine

An alternative, though less detailed, hypothesis suggests an ATP-dependent ligation of γ-EC to glutamate, in a manner analogous to glutathione synthesis. However, this would likely require an as-yet-unidentified enzyme with ligase activity.

Quantitative Data on Phytochelatin Synthase and Phytochelatin Synthesis

Quantitative understanding of the enzymatic parameters and the in vivo concentrations of phytochelatins is crucial for modeling and manipulating this pathway.

| Parameter | Value | Organism/Conditions | Reference |

| Enzyme Properties of Phytochelatin Synthase | |||

| Molecular Weight | ~95,000 Da (tetramer), ~50,000 Da (active dimer) | Silene cucubalus | [5] |

| Isoelectric Point (pI) | ~4.8 | Silene cucubalus | [5] |

| pH Optimum | 7.9 | Silene cucubalus | [5] |

| Temperature Optimum | 35°C | Silene cucubalus | [5] |

| Kₘ for Glutathione | 6.7 mM | Silene cucubalus | [5] |

| Metal Ion Activation of Phytochelatin Synthase | |||

| Most Potent Activator | Cd²⁺ | Silene cucubalus | [5] |

| Other Activators (decreasing order of effectiveness) | Ag⁺, Bi³⁺, Pb²⁺, Zn²⁺, Cu²⁺, Hg²⁺, Au⁺ | Silene cucubalus | [5] |

| In Vivo Phytochelatin Accumulation | |||

| Zn²⁺-elicited PC₂ accumulation (relative to Cd²⁺) | ~30% in roots | Arabidopsis thaliana | [2] |

| Cu²⁺-elicited (h)PC synthesis (relative to Cd²⁺) | 5% - 13% | Arabidopsis thaliana and Lotus japonicus | [7] |

| Zn²⁺-elicited (h)PC synthesis (relative to Cd²⁺) | 0.5% - 1.5% | Arabidopsis thaliana and Lotus japonicus | [7] |

Experimental Protocols

Heterologous Expression and Purification of Phytochelatin Synthase (Adapted)

This protocol describes a general method for obtaining recombinant phytochelatin synthase, which can then be used for in vitro assays.

Workflow:

Methodology:

-

Gene Amplification and Cloning: The coding sequence of a phytochelatin synthase gene (e.g., AtPCS1 from Arabidopsis thaliana) is amplified by PCR and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal polyhistidine tag for purification.

-

Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced at mid-log phase by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication on ice. The lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Purification: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged phytochelatin synthase is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Quality Control: The purity of the eluted protein is assessed by SDS-PAGE. The identity of the protein can be confirmed by Western blotting using an anti-His antibody.

In Vitro Phytochelatin Synthase Assay to Test for Iso-PC₂(Glu) Synthesis

This assay is designed to determine if phytochelatin synthase can utilize glutamate as an acceptor for the γ-EC moiety.

Materials:

-

Purified recombinant phytochelatin synthase

-

Glutathione (GSH)

-

L-Glutamate

-

Heavy metal activator (e.g., CdCl₂)

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0)

-

Quenching solution (e.g., trifluoroacetic acid)

-

HPLC-MS system for product analysis

Methodology:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, a defined concentration of purified phytochelatin synthase, the donor substrate (GSH), and the potential acceptor substrate (glutamate). A control reaction without glutamate should also be prepared.

-

Initiation of Reaction: Initiate the reaction by adding the heavy metal activator (e.g., CdCl₂ to a final concentration of 100 µM).

-

Incubation: Incubate the reaction mixtures at the optimal temperature (e.g., 35°C) for a defined period.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., trifluoroacetic acid to a final concentration of 1%).

-

Product Analysis: Analyze the reaction products by reverse-phase HPLC coupled to mass spectrometry (HPLC-MS). Monitor for the expected mass of (γ-Glu-Cys)-Glu and (γ-Glu-Cys)₂-Glu. Compare the product profiles of the reaction with and without glutamate to identify any new products formed in the presence of glutamate.

Conclusion and Future Directions

The biosynthesis of phytochelatins is a critical component of the heavy metal tolerance machinery in plants. While the pathway for the synthesis of canonical phytochelatins is well-established, the formation of iso-phytochelatins, such as iso-PC₂(Glu), is an area of active research. The prevailing hypothesis suggests that the substrate flexibility of phytochelatin synthase allows for the use of alternative acceptor molecules, including glutamate.

Future research should focus on:

-

Enzyme Kinetics: Detailed kinetic analysis of phytochelatin synthase with glutamate as a substrate to determine Kₘ and Vₘ values.

-

Structural Biology: Elucidation of the crystal structure of phytochelatin synthase in complex with glutamate to understand the structural basis of acceptor specificity.

-

In Vivo Studies: Quantification of iso-PC₂(Glu) levels in various plant species under different heavy metal stresses to understand its physiological relevance.

-

Identification of Novel Enzymes: Investigating the possibility of other enzymes, such as ligases, being involved in iso-phytochelatin biosynthesis.

A thorough understanding of the biosynthesis of all phytochelatin variants is essential for developing strategies to enhance heavy metal tolerance in plants for phytoremediation and for ensuring crop safety in contaminated environments.

References

- 1. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific gamma-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Reassessment of Substrate Specificity and Activation of Phytochelatin Synthases from Model Plants by Physiologically Relevant Metals - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of iso-Phytochelatin 2 (Glu) in Plant Heavy Metal Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heavy metal contamination of soil and water poses a significant threat to agriculture and human health. Plants have evolved sophisticated mechanisms to cope with heavy metal stress, a key component of which is the synthesis of phytochelatins (PCs). These cysteine-rich peptides chelate heavy metals, effectively neutralizing their toxicity. While the canonical glycine-terminated PCs are well-studied, a growing body of evidence highlights the importance of variant iso-phytochelatins. This technical guide provides an in-depth examination of iso-phytochelatin 2 (Glu) (γ-Glu-Cys)₂-Glu, a key variant observed in vital crop plants like maize and rice. We will delve into its structure, biosynthesis, and critical role in the detoxification of heavy metals such as cadmium and arsenic. This guide will also present detailed experimental protocols for the study of iso-PC2 (Glu) and summarize the available quantitative data to facilitate further research and potential applications in crop improvement and phytoremediation.

Introduction: Beyond Canonical Phytochelatins

Phytochelatins are a family of peptides crucial for heavy metal detoxification in plants and some other organisms.[1][2] They are enzymatically synthesized and have the general structure (γ-Glu-Cys)n-X, where 'n' typically ranges from 2 to 11.[2] The terminal amino acid, 'X', was initially thought to be exclusively glycine (Gly). However, subsequent research has identified several variants, termed iso-phytochelatins, where the C-terminal amino acid can be serine (Ser), glutamine (Gln), or, significantly, glutamic acid (Glu).[3][4]

iso-Phytochelatin 2 (Glu), with the structure (γ-Glu-Cys)₂-Glu, has been identified as a significant component of the heavy metal stress response in important agricultural crops like maize (Zea mays) and rice (Oryza sativa).[5][6] Its presence suggests a potentially specialized role in metal detoxification and homeostasis, warranting a detailed investigation into its biochemical and physiological functions.

Biosynthesis of iso-Phytochelatin 2 (Glu)

The synthesis of all phytochelatins is catalyzed by the enzyme phytochelatin synthase (PCS).[6][7] This enzyme is constitutively expressed in plants and is activated by the presence of heavy metal ions.[7] The primary substrate for PC synthesis is the tripeptide glutathione (GSH; γ-Glu-Cys-Gly).[8]

The biosynthesis of iso-PC2 (Glu) is believed to follow a similar pathway to canonical PCs, with variations in the final transpeptidation step. The currently accepted model involves two key enzymatic activities of PCS:

-

Dipeptidyl Transpeptidase Activity: PCS transfers a γ-glutamylcysteine (γ-EC) group from a GSH molecule to an acceptor molecule.

-

Substrate Specificity: The acceptor molecule can be another GSH molecule (to form PC2), a growing PC chain, or, in the case of iso-PC synthesis, a different C-terminal amino acid donor.

The precise mechanism for the incorporation of glutamate at the C-terminus of iso-PC2 (Glu) is not yet fully elucidated. It is hypothesized that PCS may exhibit broader substrate specificity under certain conditions or that specific PCS isoforms may preferentially utilize glutamate-containing precursors.

Signaling Pathway for iso-Phytochelatin 2 (Glu) Synthesis and Detoxification

Caption: Biosynthesis of iso-PC2 (Glu) and its role in heavy metal detoxification.

Quantitative Data on iso-Phytochelatin 2 (Glu)

Quantitative analysis is essential for understanding the significance of iso-PC2 (Glu) in the plant's response to heavy metal stress. While data specifically on iso-PC2 (Glu) is still emerging, studies on rice provide valuable insights.

| Plant Species | Heavy Metal | Exposure Level | Tissue | iso-PC2 (Glu) Concentration (nmol/g FW) | Reference |

| Rice (Oryza sativa) | Arsenic (As) | Low | Roots | Present, but not quantified | [6] |

| Rice (Oryza sativa) | Arsenic (As) | High | Roots | Significantly increased | [6] |

| Maize (Zea mays) | Cadmium (Cd) | 38 µM | Roots | Induced, but not quantified | [9] |

| Maize (Zea mays) | Lead (Pb) | 10 µM | Roots | Induced, but not quantified | [9] |

Note: The table summarizes the reported induction of iso-PC2 (Glu). Precise quantification remains a key area for future research.

Experimental Protocols

Extraction of Phytochelatins from Plant Tissue

This protocol is adapted from methodologies used for general phytochelatin extraction and is applicable for iso-PC2 (Glu).

Materials:

-

Fresh plant tissue (roots or shoots)

-

Liquid nitrogen

-

Extraction buffer: 0.1% (v/v) trifluoroacetic acid (TFA) in water

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

Microcentrifuge tubes

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

Transfer approximately 100-200 mg of the powdered tissue to a pre-weighed microcentrifuge tube.

-

Add 1 mL of ice-cold extraction buffer per 100 mg of tissue.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the phytochelatins.

-

For immediate analysis, proceed to the derivatization and HPLC steps. For storage, freeze the extract at -80°C.

Quantification by HPLC with Post-Column Derivatization

This method allows for the sensitive detection and quantification of thiol-containing compounds like phytochelatins.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Fluorescence detector

Reagents:

-

Mobile Phase A: 0.1% (v/v) TFA in water

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA

-

Derivatization reagent: Monobromobimane (mBBr)

Procedure:

-

Derivatization: Mix the plant extract with a mBBr solution in a suitable buffer (e.g., HEPES) and incubate in the dark. The reaction labels the thiol groups of the phytochelatins with a fluorescent tag.

-

HPLC Separation: Inject the derivatized sample onto the C18 column. Elute the compounds using a gradient of Mobile Phase A and B. A typical gradient might be from 5% to 95% B over 30 minutes.

-

Detection: Monitor the fluorescence of the eluting compounds at an excitation wavelength of 380 nm and an emission wavelength of 470 nm.

-

Quantification: Identify and quantify the peak corresponding to iso-PC2 (Glu) by comparing its retention time and peak area to a purified and derivatized standard.

Experimental Workflow for Functional Analysis

Caption: A typical experimental workflow for investigating iso-PC2 (Glu) function.

Functional Role in Heavy Metal Detoxification

The primary function of phytochelatins is to chelate heavy metal ions, thereby reducing their free concentration in the cytosol and preventing them from interfering with essential metabolic processes. The resulting PC-metal complexes are then transported into the vacuole for sequestration, effectively removing them from the cytoplasm.

The C-terminal glutamate of iso-PC2 (Glu) may confer unique properties compared to the canonical glycine-terminated PC2. The additional carboxyl group could potentially alter the metal-binding affinity, stability of the PC-metal complex, or its recognition by vacuolar transporters.

Key aspects of its functional role include:

-

Chelation of Heavy Metals: The thiol groups of the cysteine residues in iso-PC2 (Glu) are the primary sites for binding heavy metal ions like Cd²⁺ and As³⁺.

-

Vacuolar Sequestration: The iso-PC2 (Glu)-metal complex is recognized and transported into the vacuole by ATP-binding cassette (ABC) transporters located on the tonoplast. This compartmentalization is a critical step in the detoxification process.

-

Potential for Enhanced Metal Binding: While direct comparative data is limited, the additional carboxyl group from the C-terminal glutamate could potentially contribute to the coordination of the metal ion, possibly leading to a more stable complex.

Future Directions and Conclusion

The study of iso-phytochelatin 2 (Glu) is a rapidly evolving field with significant implications for agriculture and environmental science. While its role in the heavy metal stress response is becoming clearer, several key questions remain:

-

Quantitative Binding Affinities: Determining the specific binding constants of iso-PC2 (Glu) for various heavy metals is crucial for understanding its detoxification efficiency. Isothermal titration calorimetry (ITC) is a powerful technique for such measurements.

-

Comparative Detoxification Capacity: Direct comparisons of the detoxification capacity of iso-PC2 (Glu) versus the canonical PC2 in vivo are needed. This can be achieved through the use of transgenic plants overexpressing specific phytochelatin synthase isoforms with altered substrate preferences.

-

Biosynthetic Regulation: A deeper understanding of the enzymatic mechanisms and regulatory factors that govern the synthesis of iso-PC2 (Glu) is required.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimizing isothermal titration calorimetry protocols for the study of 1:1 binding: Keeping it simple - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytosolic Action of Phytochelatin Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oldror.lbp.world [oldror.lbp.world]

- 5. Identification of phytochelatin-related peptides in maize seedlings exposed to cadmium and obtained enzymatically in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochelatin synthase: of a protease a peptide polymerase made - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific gamma-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of γ-glutamyltransferase- and phytochelatin synthase-mediated catabolism of glutathione and glutathione S-conjugates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From cysteine to longer chain thiols: thermodynamic analysis of cadmium binding by phytochelatins and their fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Iso-phytochelatin 2 (Glu) and the Cadmium Detoxification Mechanism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cadmium (Cd) is a non-essential, highly toxic heavy metal that poses significant threats to biological systems. Plants and other organisms have evolved sophisticated detoxification mechanisms to mitigate cadmium-induced stress. A primary strategy involves chelation by a class of cysteine-rich peptides known as phytochelatins (PCs). This guide focuses on a specific variant, iso-phytochelatin 2 (Glu) or (γ-Glu-Cys)₂-Glu, exploring its structure, biosynthesis, and central role in the cadmium detoxification pathway. We present quantitative data on the binding affinity and induction of its close analog, phytochelatin 2, detailed experimental protocols for its study, and diagrams illustrating the core molecular processes.

Introduction to Cadmium Toxicity and Phytochelatins

Cadmium is a pervasive environmental pollutant that readily enters the food chain. In cells, Cd²⁺ ions can displace essential cations like zinc (Zn²⁺) and calcium (Ca²⁺) from metalloenzymes, disrupt cellular redox balance by generating reactive oxygen species (ROS), and cause damage to DNA and cellular membranes.

To counteract this toxicity, many organisms, including plants, fungi, and nematodes, synthesize phytochelatins upon exposure to heavy metals.[1] These are not primary gene products but are enzymatically synthesized from glutathione (GSH). The general structure of a phytochelatin is (γ-Glu-Cys)ₙ-Gly, where 'n' typically ranges from 2 to 11.[1] Iso-phytochelatins are variants where the C-terminal glycine is replaced by another amino acid. Iso-PC2(Glu), with the structure (γ-Glu-Cys)₂-Glu, has been identified in plants such as maize and is a key component of the cadmium defense mechanism.[2]

Biosynthesis of Iso-Phytochelatin 2 (Glu)

The synthesis of phytochelatins is a critical, on-demand response to heavy metal stress.

-

Precursor: The primary substrate for PC synthesis is the ubiquitous antioxidant tripeptide, glutathione (GSH, γ-Glu-Cys-Gly).[3][4] Cellular GSH levels often decline upon Cd exposure as it is consumed for PC production.[3]

-

Enzyme: The key enzyme is Phytochelatin Synthase (PCS) , a γ-glutamylcysteine dipeptidyl transpeptidase.[5]

-

Activation: PCS is constitutively present in cells but exists in an inactive state. The enzyme is allosterically activated by heavy metal ions, with Cd²⁺ being the most potent activator.[5]

-

Reaction: Once activated, PCS catalyzes a transpeptidation reaction. It transfers the γ-glutamylcysteine (γ-EC) moiety from a donor GSH molecule to an acceptor molecule. To form PC2, the acceptor is another GSH molecule. For the synthesis of iso-PC2(Glu), it is hypothesized that the final transpeptidation step may involve a different acceptor molecule, such as glutamylcysteinylglutamate, or that a precursor other than standard GSH is utilized.

Below is a diagram illustrating the general pathway for phytochelatin synthesis, which is analogous for the iso-form.

Caption: Biosynthesis pathway for Phytochelatin 2 (PC2).

Molecular Mechanism of Cadmium Detoxification

The detoxification of cadmium by iso-PC2(Glu) is a multi-step intracellular process designed to sequester the toxic ion away from sensitive cellular components.

-

Chelation: Free Cd²⁺ ions in the cytosol are rapidly bound by iso-PC2(Glu). The primary binding sites are the thiol (-SH) groups of the two cysteine residues, which have a high affinity for cadmium. Carboxyl groups on the glutamate residues also contribute to the coordination of the metal ion.[6] This chelation event forms a stable, less toxic iso-PC2(Glu)-Cd complex.[7]

-

Vacuolar Sequestration: The iso-PC2(Glu)-Cd complex is then transported from the cytosol across the tonoplast (the vacuolar membrane) and into the vacuole. This transport is an active process, requiring energy in the form of ATP.[8]

-

Transporters: The transport into the vacuole is mediated by specific ATP-Binding Cassette (ABC) transporters.[8][9] In Arabidopsis thaliana, the transporters AtABCC1 and AtABCC2 have been identified as crucial for sequestering PC-metal complexes.[9] Mutants lacking these transporters are hypersensitive to cadmium, confirming their vital role.[9]

By sequestering cadmium in the vacuole, the plant effectively removes it from the metabolically active cytoplasm, thus preventing its toxic effects.

Caption: Cellular mechanism of cadmium detoxification.

Quantitative Data

Specific quantitative data for iso-PC2(Glu) is limited. The following tables summarize representative data for its close structural analog, phytochelatin 2 (PC2), to provide a quantitative context for its function.

Table 1: Cadmium Binding Affinity of Phytochelatin 2 (PC2)

This table illustrates the superior binding preference of PC2 for Cd(II) compared to essential metals and its precursor, GSH, based on competitive binding assays.

| Ligand 1 (Immobilized) | Ligand 2 (Competitor) | Metal Ion | % Metal Bound to Ligand 1 | Interpretation of Affinity | Source |

| GSH | PC2 | Cd(II) | 16% | PC2 has a significantly higher affinity for Cd(II) than GSH.[7] | [7] |

| PC2 | - | Cd(II) | >50% | PC2 shows strong binding to Cd(II). | [10] |

| PC2 | - | Zn(II) | ~30% | PC2 binds Cd(II) more strongly than Zn(II). | [10] |

| PC2 | - | Cu(II) | >50% | PC2 shows strong binding to Cu(II), comparable to Cd(II). | [10] |

Table 2: Induction of Phytochelatin Synthesis by Cadmium

This table presents data on the accumulation of phytochelatins in the freshwater green alga Scenedesmus vacuolatus following exposure to various concentrations of free Cd²⁺.

| Free Cd²⁺ Concentration (M) | Intracellular Cd (amol/cell) | PC2 (amol/cell) | PC3 (amol/cell) | Total PC-SH* (amol/cell) | Algal Growth | Source |

| 10⁻¹⁴ (Control) | 0.22 | 0 | 0 | 0 | Optimal | [11] |

| 10⁻⁹ | ~10 | ~5 | ~10 | ~40 | Optimal | [11] |

| 10⁻⁸ | ~100 | ~15 | ~30 | ~120 | Reduced | [11] |

| 10⁻⁷ | 746 | ~20 | 42 | ~200 | Reduced by 40% | [11] |

| *Total thiol groups from phytochelatins. |

Table 3: Role of Phytochelatins in Cadmium Tolerance

This table compares the cadmium sensitivity of wild-type Arabidopsis thaliana with mutants deficient in PC synthesis (cad1-3) and lines overexpressing PC synthase (AtPCSox), demonstrating the essential but complex role of PCs in tolerance.

| Plant Line | CdSO₄ Concentration (µM) | Root Length (% of Control) | Phenotype Interpretation | Source |

| Wild-Type (WT) | 30 | ~80% | Mild sensitivity | [12] |

| cad1-3 (PC-deficient) | 30 | <20% | Hypersensitive | [13] |

| AtPCSox (PCS overexpression) | 30 | ~60% | More sensitive than WT at low Cd levels | [12] |

| Wild-Type (WT) | 90 | ~25% | Severe inhibition | [12] |

| AtPCSox (PCS overexpression) | 90 | ~40% | More tolerant than WT at high Cd levels | [12] |

Experimental Protocols

Protocol for Phytochelatin Extraction and Quantification by HPLC

This protocol describes a method for extracting and quantifying PCs from plant tissues without a derivatization step.

1. Materials and Reagents:

-

Plant tissue (fresh or frozen in liquid nitrogen)

-

Perchloric acid (60%)

-

Trifluoroacetic acid (TFA, 0.1% v/v)

-

Acetonitrile (HPLC grade)

-

Purified water (18 MΩ·cm)

-

PC standards (e.g., PC2, PC3)

-

Microcentrifuge and tubes

-

HPLC system with a C18 reverse-phase column and UV detector (214 nm)

2. Extraction Procedure:

-

Grind 1 g of fresh plant tissue to a fine powder in liquid nitrogen.

-

Add 2 mL of 60% perchloric acid per gram of tissue.[14]

-

Vortex the homogenate for 1 minute and then centrifuge at 13,000 x g for 5-10 minutes at 4°C.[14][15]

-

Carefully collect the supernatant, which contains the acid-stable thiols, including PCs. Samples can be stored at -80°C.[14]

-

Prior to injection, thaw the sample and centrifuge again at 13,000 x g for 10 minutes to pellet any precipitates.[15]

-

Transfer the final supernatant to an HPLC autosampler vial.

3. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 µm particle size).[14]

-

Mobile Phase A: 0.1% TFA in water.[15]

-

Mobile Phase B: 80% acetonitrile in 0.1% TFA.[15]

-

Injection Volume: 20 µL.[15]

-

Flow Rate: 1.0 mL/min.

-

Gradient: A linear gradient from 2% to 100% Mobile Phase B.[14]

-

Detection: Monitor absorbance at 214 nm.[14]

-

Quantification: Create a standard curve by injecting known concentrations of PC standards (e.g., 1 µM to 10 mM). Calculate the concentration in samples by comparing peak areas to the standard curve.[15]

Protocol for In Vitro Cadmium-PC Binding Assay

This protocol uses affinity beads to assess the binding affinity of PCs for cadmium.

1. Materials and Reagents:

-

Purified PC2 peptide

-

Glutathione (GSH) for comparison

-

Affinity beads (e.g., NHS-activated sepharose)

-

Cadmium Chloride (CdCl₂) solution (e.g., 10 mM stock)

-

HEPES buffer (40 mM, pH 7.2)

-

Spin columns

-

ICP-OES or ICP-MS for metal quantification

2. Procedure:

-

Ligand Immobilization: Covalently attach purified PC2 or GSH to the affinity beads according to the manufacturer's protocol. Wash thoroughly to remove any unbound ligand.

-

Binding Reaction:

-

In a microcentrifuge tube, combine 3.0 mg of PC2-attached beads with HEPES buffer.[7]

-

Add a known amount of CdCl₂ (e.g., 100 nmol).[7]

-

For competition assays, add the competing ligand (e.g., 200 nmol of free GSH) to the mixture.[7]

-

Incubate the mixture on a rotator for 5-10 minutes at room temperature.[7]

-

-

Separation:

-

Transfer the slurry to a spin column.

-

Centrifuge to separate the beads (with bound Cd) from the supernatant (containing unbound Cd).

-

-

Quantification:

-

Digest the beads with concentrated nitric acid to release the bound cadmium.

-

Measure the cadmium concentration in the digestate and the supernatant using ICP-OES or ICP-MS.

-

Calculate the percentage of cadmium that was bound to the PC2 on the beads.

-

Protocol for Vacuolar Transport Assay

This protocol measures the transport of PC-Cd complexes into isolated plant vacuoles.

1. Materials and Reagents:

-

Plant protoplasts (source for vacuoles)

-

Purified PC2

-

Radiolabeled ¹⁰⁹CdCl₂

-

Mg-ATP

-

Transport buffer (containing osmoticum like sorbitol)

-

Vanadate (inhibitor for P-type ATPases)

-

Silicone oil

-

Scintillation counter and fluid

2. Procedure:

-

Vacuole Isolation: Isolate intact vacuoles from plant mesophyll protoplasts using established methods (e.g., osmotic lysis and density gradient centrifugation).

-

Complex Formation: Pre-incubate purified PC2 with ¹⁰⁹CdCl₂ at room temperature for 1 hour to allow for complex formation.[16]

-

Transport Reaction:

-

Initiate the transport assay by adding isolated vacuoles to a transport buffer containing the pre-formed ¹⁰⁹Cd-PC2 complex.

-

Add Mg-ATP to energize the transporters.[16] As a negative control, run a parallel reaction without ATP.

-

For inhibitor studies, add vanadate to a parallel reaction to confirm the involvement of ABC-type transporters.[16]

-

Incubate at 25°C for a defined time course (e.g., 0, 5, 10, 20 minutes).

-

-

Termination and Separation:

-

Stop the reaction by adding ice-cold buffer.

-

Layer the reaction mix onto silicone oil in a microcentrifuge tube and centrifuge. The vacuoles will pellet below the oil, separating them from the external medium.

-

-

Quantification:

-

Freeze-thaw the tube to lyse the pelleted vacuoles.

-

Measure the radioactivity in the pellet using a liquid scintillation counter.

-

Calculate the rate of ¹⁰⁹Cd transport into the vacuoles (e.g., in pmol Cd/vacuole/min).

-

Caption: Experimental workflow for phytochelatin analysis.

Conclusion

Iso-phytochelatin 2 (Glu) and related phytochelatins are central to a highly conserved and efficient mechanism for detoxifying cadmium and other heavy metals. The process relies on the rapid, metal-activated synthesis of these peptides, their high affinity for binding metal ions in the cytosol, and their subsequent active transport and sequestration into the vacuole. Understanding these pathways at a molecular and quantitative level is crucial for applications in phytoremediation—using plants to clean up contaminated environments—and for developing strategies to enhance stress tolerance in crops. The protocols and data presented here provide a technical foundation for researchers aiming to investigate and manipulate these critical detoxification pathways.

References

- 1. Frontiers | Cadmium toxicity in medicinal plants: An overview of the tolerance strategies, biotechnological and omics approaches to alleviate metal stress [frontiersin.org]

- 2. Identification of phytochelatin-related peptides in maize seedlings exposed to cadmium and obtained enzymatically in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochelatin Synthesis and Glutathione Levels in Response to Heavy Metals in Tomato Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific gamma-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metal-binding properties of phytochelatin-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. The phytochelatin transporters AtABCC1 and AtABCC2 mediate tolerance to cadmium and mercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Phytochelatin induction, cadmium accumulation, and algal sensitivity to free cadmium ion in Scenedesmus vacuolatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cadmium tolerance and phytochelatin content of Arabidopsis seedlings over-expressing the phytochelatin synthase gene AtPCS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of γ-glutamyltransferase- and phytochelatin synthase-mediated catabolism of glutathione and glutathione S-conjugates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Phytochelatin–metal(loid) transport into vacuoles shows different substrate preferences in barley and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Heavy Metal Binding Properties of Iso-Phytochelatin 2 (Glu)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the face of increasing heavy metal contamination, understanding the natural detoxification mechanisms employed by organisms is paramount for developing novel bioremediation strategies and therapeutic interventions. Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal detoxification in plants, fungi, and some invertebrates. A specific variant, iso-phytochelatin 2 (Glu) (iso-PC2 (Glu)), with the structure (γ-Glu-Cys)₂-Glu, represents an important area of study due to its potential for strong metal chelation. This technical guide provides a comprehensive overview of the heavy metal binding properties of iso-PC2 (Glu), detailing its structure, synthesis, and the experimental methodologies used to characterize its interactions with various heavy metals. While specific quantitative data for iso-PC2 (Glu) is limited, this guide leverages data from its close structural analog, phytochelatin 2 (PC2), to provide a robust framework for understanding its function.

Structure and Synthesis of Iso-Phytochelatin 2 (Glu)

Iso-phytochelatins are variants of phytochelatins where the C-terminal glycine is replaced by another amino acid. In the case of iso-phytochelatin 2 (Glu), this terminal residue is glutamic acid[1]. The fundamental structure consists of two repeating γ-glutamylcysteine units, which are responsible for the peptide's potent metal-binding capacity through the thiol groups of the cysteine residues[1][2].

The biosynthesis of phytochelatins is not ribosomal but is catalyzed by the enzyme phytochelatin synthase (PCS). This enzyme facilitates the transfer of a γ-glutamylcysteine group from a glutathione (GSH) molecule to an acceptor, which can be another GSH molecule or a growing phytochelatin chain[1]. The synthesis of iso-phytochelatins likely follows a similar pathway, utilizing a variant of glutathione or a modified enzymatic process to incorporate the terminal glutamic acid.

Heavy Metal Binding Properties

The thiol groups of the cysteine residues in iso-PC2 (Glu) are the primary sites for heavy metal binding, forming stable metal-thiolate bonds. The presence of multiple carboxyl groups from the glutamic acid residues may also contribute to the coordination of metal ions, potentially enhancing the stability and specificity of the metal-peptide complexes[3].

Quantitative Binding Data

| Metal Ion | Method | Binding Stoichiometry (Metal:Ligand) | Binding Affinity/Stability Constant | Reference |

| Cadmium (Cd²⁺) | Isothermal Titration Calorimetry (ITC) | Multiple species formed | Affinity sequence: GSH < PC2 < PC3 ≤ PC4 ≤ PC5 | [4] |

| Cadmium (Cd²⁺) | Potentiometry, Spectroscopy | Forms CdL and CdL₂ complexes with PC2 | log K₇.₄ for Cd-PC2 is higher than for Cd-GSH (5.93) | [5] |

| Cadmium (Cd²⁺) | Affinity Bead-based Assay | PC2 shows a better binding affinity for Cd(II) than essential metals (Mn, Fe, Cu, Zn) | Robust binding affinity compared to GSH | [6] |

| Lead (Pb²⁺) | Nano-ESI-MS | [Pb-PC₂]⁺, [Pb₂-PC₂]⁺, [Pb-(PC₂)₂]⁺, [Pb₂-(PC₂)₂]⁺ | Not determined | [7][8] |

| Zinc (Zn²⁺) | Potentiometry, Spectroscopy | Forms ZnL complexes | Affinity increases linearly from PC2 to PC4 (micromolar to picomolar range) | [9][10] |

| Copper (Cu²⁺) | Molecular Dynamics | High thermodynamic stability | Zn(II) ≥ Cu(II) ≥ Fe(II) > Mg > Ca | [11] |

| Nickel (Ni²⁺) | Affinity Bead-based Assay | Positive binding observed | Not determined | [6] |

| Arsenic (As³⁺) | Affinity Bead-based Assay | Positive binding observed | Not determined | [6] |

Experimental Protocols

The characterization of heavy metal binding to iso-phytochelatin 2 (Glu) involves a combination of peptide synthesis, purification, and various biophysical techniques to determine binding stoichiometry and affinity.

Synthesis and Purification of Iso-Phytochelatin 2 (Glu)

A standard method for synthesizing iso-PC2 (Glu) is Fmoc solid-phase peptide synthesis[12].

Protocol:

-

Resin Loading: Load Fmoc-Glu-OtBu onto a 2-chlorotrityl chloride resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: Sequentially couple Fmoc-Cys(Trt)-OH and Fmoc-Glu-OtBu using hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIPCI) as coupling reagents. Repeat the deprotection and coupling steps for the subsequent amino acids in the (γ-Glu-Cys)₂-Glu sequence.

-

Cleavage from Resin: Cleave the synthesized peptide from the resin using 20% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in CH₂Cl₂.

-

Deprotection: Remove the remaining side-chain protecting groups with a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water (95:2.5:2.5).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized iso-PC2 (Glu) by mass spectrometry.

In Vitro Metal-Ligand Binding Assay using Affinity Beads

This high-throughput method allows for the quantification of metal-ligand binding affinity under physiological conditions[6].

Protocol:

-

Ligand Immobilization: Attach synthesized iso-PC2 (Glu) to hydrophilic beads.

-

Binding Reaction: Incubate the iso-PC2 (Glu)-attached beads with a solution containing the heavy metal ion of interest in a suitable buffer (e.g., 40 mM HEPES, pH 7.2).

-

Separation: Separate the beads (with bound metal) from the supernatant (containing unbound metal) using a spin column.

-

Quantification: Quantify the concentration of the metal in both the bound and unbound fractions using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

Data Analysis: Calculate the binding ratio and affinity based on the quantified metal concentrations. For competitive binding assays, introduce other metal ions or ligands to the reaction mixture.

Nano-Electrospray Ionization Mass Spectrometry (Nano-ESI-MS)

Nano-ESI-MS is a powerful technique for the direct identification and characterization of metal-phytochelatin complexes, providing information on their stoichiometry[7][8][13].

Protocol:

-

Complex Formation: Prepare a solution containing iso-PC2 (Glu) and the heavy metal salt in a volatile buffer (e.g., ammonium acetate).

-

Sample Introduction: Introduce the sample solution into the mass spectrometer via a nano-electrospray source. This soft ionization technique helps to preserve the non-covalent metal-peptide complexes.

-

Mass Analysis: Acquire mass spectra to identify the mass-to-charge ratios (m/z) of the free peptide and the various metal-peptide complexes.

-

Stoichiometry Determination: Determine the stoichiometry of the complexes based on the observed m/z values. Isotopic patterns of the metal ions can be used to confirm the identity of the metal in the complex.

Visualizations

Signaling Pathway for Phytochelatin Synthesis

References

- 1. oldror.lbp.world [oldror.lbp.world]

- 2. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-binding properties of phytochelatin-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From cysteine to longer chain thiols: thermodynamic analysis of cadmium binding by phytochelatins and their fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochelatins as a Dynamic System for Cd(II) Buffering from the Micro- to Femtomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Frontiers | Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry [frontiersin.org]

- 8. Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Occurrence of Iso-Phytochelatin Variants in Different Plant Species: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and analysis of iso-phytochelatin variants in the plant kingdom. Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal detoxification in plants and some other organisms.[1][2] While the canonical structure of phytochelatins is (γ-Glu-Cys)n-Gly, a growing body of research has identified several structural variants, collectively known as iso-phytochelatins (iso-PCs), which exhibit alterations in their C-terminal amino acid or backbone structure.[3][4] These variants play a significant role in the nuanced mechanisms of metal tolerance and sequestration across different plant species.

Diversity and Distribution of Iso-Phytochelatin Variants

The structural diversity of iso-phytochelatins reflects the varied metabolic pathways and evolutionary adaptations of plants to heavy metal stress. The primary classes of iso-PCs discovered to date include homo-phytochelatins (hPCs), hydroxymethyl-phytochelatins (hmPCs), and desglycine phytochelatins. Additionally, iso-PCs with C-terminal residues other than glycine, such as alanine, serine, glutamine, glutamate, and asparagine, have been identified.[3][4]

The distribution of these variants is not uniform across the plant kingdom, with certain classes being characteristic of specific plant families or species. For instance, homo-phytochelatins are predominantly found in legumes, while hydroxymethyl-phytochelatins are characteristic of the Poaceae family.[1][5]

Table 1: Quantitative Occurrence of Iso-Phytochelatin Variants in Selected Plant Species

| Plant Species | Family | Iso-Phytochelatin Variant | C-Terminal Amino Acid | Chain Length (n) | Inducing Metal(s) | Reference(s) |

| Pisum sativum (Pea) | Fabaceae | Homo-phytochelatin (hPC) | β-Alanine | 2-4 | Cd | [6][7] |

| Glycine max (Soybean) | Fabaceae | Homo-phytochelatin (hPC) | β-Alanine | 2-5 | Cd | [8] |

| Zea mays (Maize) | Poaceae | Hydroxymethyl-phytochelatin (hmPC) | Serine | 2-4 | Cd | [9] |

| Oryza sativa (Rice) | Poaceae | Hydroxymethyl-phytochelatin (hmPC), iso-PC (Glu), iso-PC (Gln), iso-PC (Asn), iso-PC (Cys), desglycine-PC | Serine, Glutamate, Glutamine, Asparagine, Cysteine, None | 2-5 | Cd, As | [9] |

| Triticum aestivum (Wheat) | Poaceae | Desglycine-phytochelatin | None | 2-4 | Cd | [9] |

| Arabidopsis thaliana (Thale Cress) | Brassicaceae | iso-PC (Ala), iso-PC (Glu), iso-PC (Gln), iso-PC (Ser) | Alanine, Glutamate, Glutamine, Serine | 2-5 | Cd | [3][4] |

| Brassica napus (Rapeseed) | Brassicaceae | Phytochelatins (PCs) | Glycine | 2-4 | Cd |

Biosynthesis of Iso-Phytochelatins

The synthesis of both phytochelatins and iso-phytochelatins is catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[3][10] This enzyme is constitutively expressed in plants and is activated by the presence of heavy metal ions.[10][11] The biosynthesis is a transpeptidation reaction where the γ-glutamylcysteine (γ-EC) moiety from a donor molecule is transferred to an acceptor molecule.

In the case of canonical phytochelatins, glutathione (GSH; γ-Glu-Cys-Gly) serves as both the γ-EC donor and the initial acceptor molecule.[12] The synthesis of iso-phytochelatins involves precursors other than or in addition to glutathione. For instance, homo-phytochelatins are synthesized from homoglutathione (hGSH; γ-Glu-Cys-β-Ala), which is found in legumes.[8] Similarly, hydroxymethyl-glutathione (hmGSH; γ-Glu-Cys-Ser) is the precursor for hydroxymethyl-phytochelatins in grasses.[9]

The substrate specificity of phytochelatin synthase plays a crucial role in determining the type of phytochelatin produced. While the γ-EC donor site of PCS is highly specific for glutathione, the acceptor site exhibits broader specificity, allowing for the binding of glutathione homologues like hGSH and hmGSH.[7]

Signaling and Biosynthetic Pathway of Phytochelatins and Iso-Phytochelatins

Caption: Biosynthesis of phytochelatins and their variants.

Experimental Protocols for Iso-Phytochelatin Analysis

The identification and quantification of iso-phytochelatins require sensitive and specific analytical techniques due to their structural similarity and the complexity of the plant matrix. The most common methods involve high-performance liquid chromatography (HPLC) coupled with various detection methods, primarily mass spectrometry (MS).[13][14]

Sample Preparation and Extraction

A standardized protocol for the extraction of phytochelatins and their variants is crucial to prevent their degradation and oxidation.

Materials:

-

Plant tissue (fresh or frozen in liquid nitrogen)

-

Extraction buffer: 0.1% (v/v) trifluoroacetic acid (TFA) in water

-

Reducing agent: dithiothreitol (DTT)

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Syringe filters (0.22 µm)

Protocol:

-

Freeze approximately 0.2 g of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Add 1.8 mL of cold 0.1% TFA and 0.2 mL of 200 mM DTT to the powdered tissue.[15]

-

Homogenize the mixture thoroughly.

-

Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.[15]

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Store the extract at -80°C until analysis to ensure stability.[13]

HPLC-MS/MS for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of phytochelatins and their variants, offering high sensitivity and specificity.[16][17]

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)

-

Mass spectrometer with electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds. An example gradient is: 0-5 min, 5% B; 5-25 min, 5-30% B; 25-30 min, 30-95% B; 30-35 min, 95% B; 35-40 min, 95-5% B; 40-50 min, 5% B.

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

-

Precursor and Product Ions: These need to be determined for each specific phytochelatin and iso-phytochelatin variant using authentic standards or by in-source fragmentation.

Experimental Workflow for Iso-Phytochelatin Analysis

Caption: Workflow for iso-phytochelatin analysis.

Conclusion and Future Perspectives

The study of iso-phytochelatin variants is a rapidly evolving field that is expanding our understanding of the complex mechanisms of heavy metal detoxification in plants. The diversity of these molecules suggests a fine-tuning of the detoxification response to specific metals and cellular conditions. For researchers in drug development, understanding these natural chelation strategies can provide valuable insights for the design of novel therapeutic agents for metal-related toxicities.

Future research should focus on the comprehensive profiling of iso-phytochelatins in a wider range of plant species, particularly in metal hyperaccumulators. Elucidating the precise roles of different iso-PC variants in metal binding, transport, and sequestration will be crucial. Furthermore, the development of more advanced analytical techniques will enable more sensitive and high-throughput analysis of these important biomolecules. A deeper understanding of the regulation of iso-PC biosynthesis could also open up new avenues for engineering plants with enhanced phytoremediation capabilities.

References

- 1. Phytochelatin - Wikipedia [en.wikipedia.org]

- 2. Phytochelatin biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Phytochelatins and Homo-Phytochelatins in Pisum sativum L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Reassessment of Substrate Specificity and Activation of Phytochelatin Synthases from Model Plants by Physiologically Relevant Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants [mdpi.com]

- 10. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific gamma-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phytochelatin synthase: of a protease a peptide polymerase made - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. An HPLC-ICP-MS technique for determination of cadmium-phytochelatins in genetically modified Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of γ-L-Glutamyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-L-Glutamyl-L-cysteine (γ-Glu-Cys) is a pivotal dipeptide intermediate in the biosynthesis of glutathione (GSH), a critical antioxidant in most living organisms.[1][2] Composed of L-glutamate and L-cysteine linked by an unusual gamma-peptide bond, γ-Glu-Cys plays a crucial role in cellular redox homeostasis and detoxification processes.[1][3] This technical guide provides a comprehensive overview of the core biochemical properties of γ-Glu-Cys, including its synthesis, biological functions, and associated enzymatic activities. Detailed experimental protocols for its synthesis and analysis are presented, alongside quantitative data and visualizations of its metabolic pathway to facilitate a deeper understanding for researchers and professionals in drug development.

Core Biochemical Properties

γ-Glu-Cys is a dipeptide with the systematic IUPAC name (2S)-2-amino-5-{[(1R)-1-carboxy-2-sulfanylethyl]amino}-5-oxopentanoic acid.[1] Its unique γ-linkage between the glutamate and cysteine residues renders it resistant to cleavage by most cellular peptidases.[3]

Table 1: Physicochemical Properties of γ-L-Glutamyl-L-cysteine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄N₂O₅S | [1][4] |

| Molar Mass | 250.27 g·mol⁻¹ | [1][5] |

| CAS Number | 636-58-8 | [1][4] |

| Appearance | White, opaque crystals | [1] |

| Solubility in PBS (pH 7.2) | 10 mg/mL | [6] |

| pKa | 2.214 | [1] |

| pKb | 11.783 | [1] |

Biosynthesis and Metabolism

The synthesis of γ-Glu-Cys is the first and rate-limiting step in the de novo synthesis of glutathione.[3] This reaction is catalyzed by the enzyme glutamate-cysteine ligase (GCL), formerly known as γ-glutamylcysteine synthetase (GCS).[2][3]

The synthesis occurs in two steps:

-

Activation of the γ-carboxyl group of glutamate by ATP to form a γ-glutamyl phosphate intermediate.[2]

-

Nucleophilic attack by the amino group of cysteine on the γ-glutamyl phosphate, forming γ-Glu-Cys and releasing ADP and inorganic phosphate.[2]

GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[2] While GCLC possesses all the catalytic activity, GCLM enhances its efficiency.[3] The activity of GCL is subject to feedback inhibition by glutathione.[3]

In the subsequent step of glutathione synthesis, glutathione synthetase (GS) catalyzes the addition of glycine to the C-terminus of γ-Glu-Cys in an ATP-dependent reaction to form glutathione (γ-Glu-Cys-Gly).[2]

Caption: The de novo glutathione synthesis pathway.

Biological Functions and Significance

The primary role of γ-Glu-Cys is to serve as the immediate precursor for glutathione synthesis.[1] Consequently, its availability is crucial for maintaining cellular GSH levels, which are essential for:

-

Antioxidant Defense: GSH is a major cellular antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for antioxidant enzymes like glutathione peroxidase.[5][7]

-

Detoxification: GSH conjugates with xenobiotics and electrophiles, facilitating their excretion from the body.

-

Redox Signaling: The ratio of reduced to oxidized glutathione (GSH/GSSG) is a key indicator of the cellular redox state and influences various signaling pathways.

Recent studies have highlighted that γ-Glu-Cys itself possesses antioxidant properties and can ameliorate oxidative damage and neuroinflammation.[1][8] Supplementation with γ-Glu-Cys has been shown to be more effective at increasing intracellular glutathione levels than direct supplementation with glutathione, as it can be transported into cells more readily.[1]

Experimental Protocols

Enzymatic Synthesis of γ-L-Glutamyl-L-cysteine

This protocol describes the in vitro synthesis of γ-Glu-Cys using purified glutamate-cysteine ligase (GCL).

Materials:

-

L-Glutamic acid

-

L-Cysteine

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer

-

Purified glutamate-cysteine ligase (GCL)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture (final volume 1 mL):

-

L-Glutamic acid: 10 mM

-

L-Cysteine: 10 mM

-

ATP: 10 mM

-

MgCl₂: 20 mM

-

Tris-HCl buffer (100 mM, pH 7.8)

-

GCL: 1-5 units

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the enzyme.

-

Sample Preparation for Analysis: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein. The supernatant containing the synthesized γ-Glu-Cys can be collected for analysis.

Caption: Workflow for the enzymatic synthesis of γ-Glu-Cys.

Quantification of γ-L-Glutamyl-L-cysteine by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column.

Mobile Phase:

-

Solvent A: 0.1% trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of γ-Glu-Cys of known concentrations.

-

Sample Injection: Inject the prepared standards and the supernatant from the synthesis reaction onto the HPLC column.

-

Elution: Elute the compounds using a gradient of Solvent B (e.g., 0-50% over 20 minutes).

-

Detection: Monitor the absorbance at 210 nm.

-

Quantification: Determine the concentration of γ-Glu-Cys in the sample by comparing its peak area to the standard curve.

Quantitative Data

The enzymatic synthesis of γ-Glu-Cys is influenced by various factors, including substrate concentrations and the presence of inhibitors.

Table 2: Kinetic Parameters for Glutamate-Cysteine Ligase

| Substrate/Inhibitor | Organism | K_m / K_i | Reference |

| L-Glutamate | Saccharomyces cerevisiae | 1.8 mM | [9] |

| L-Cysteine | Saccharomyces cerevisiae | 0.2 mM | [9] |

| ATP | Saccharomyces cerevisiae | 0.1 mM | [9] |

| Glutathione (inhibitor) | Human | ~5 mM | [3] |

Note: Kinetic parameters can vary depending on the specific experimental conditions and the source of the enzyme.

Conclusion

γ-L-Glutamyl-L-cysteine is a fundamentally important biomolecule, serving as the direct precursor to the ubiquitous antioxidant glutathione. Its unique biochemical properties and central role in cellular redox homeostasis make it a molecule of significant interest for researchers in biochemistry, medicine, and drug development. A thorough understanding of its synthesis, regulation, and biological functions is critical for developing novel therapeutic strategies targeting oxidative stress-related diseases. The experimental protocols and quantitative data provided herein offer a valuable resource for the scientific community to further explore the potential of γ-Glu-Cys.

References

- 1. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 4. Gamma-L-Glutamyl-L-cysteine | C8H14N2O5S | CID 123938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phytochelatin Nomenclature and Classification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, classification, biosynthesis, and analysis of phytochelatins (PCs). It is designed to serve as a foundational resource for professionals involved in plant biology, toxicology, and the development of novel chelation-based therapies.

Introduction to Phytochelatins

Phytochelatins are a family of enzymatically synthesized, cysteine-rich peptides crucial for heavy metal detoxification in plants, fungi, nematodes, and all groups of algae, including cyanobacteria.[1] These molecules, also known as class III metallothioneins, are not primary gene products but are instead synthesized post-translationally.[2][3] Their primary function is to act as chelators, binding to heavy metal ions through their sulfhydryl (-SH) groups, thereby neutralizing their toxicity.[2][4][5] The resulting metal-phytochelatin complexes are then sequestered, often into the plant cell's vacuole, safely away from the cell's metabolic machinery.[1][6] The synthesis of phytochelatins is induced by the presence of various heavy metal and metalloid ions, including cadmium (Cd), arsenic (As), lead (Pb), copper (Cu), and zinc (Zn).[2][7][8]

Nomenclature and Classification

The nomenclature of phytochelatins is based on their chemical structure, which consists of repeating units of γ-glutamylcysteine (γ-Glu-Cys) followed by a terminal amino acid, typically glycine (Gly).

Standard Phytochelatins (PCs)

The most common family of phytochelatins has the general structure (γ-Glu-Cys)n-Gly .[6][7][9] The 'n' value, an integer typically ranging from 2 to 5 (though values up to 11 have been reported), indicates the number of γ-Glu-Cys dipeptide repeats.[1][6][10] They are abbreviated as PCn, where 'n' denotes the number of repeats. For example, PC2 is (γ-Glu-Cys)2-Gly.

| Abbreviation | Structure | Chemical Formula |

| GSH | γ-Glu-Cys-Gly | C10H17N3O6S |

| PC2 | (γ-Glu-Cys)2-Gly | C18H28N4O9S2 |

| PC3 | (γ-Glu-Cys)3-Gly | C26H39N5O12S3 |

| PC4 | (γ-Glu-Cys)4-Gly | C34H50N6O15S4 |

| PC5 | (γ-Glu-Cys)5-Gly | C42H61N7O18S5 |

Table 1. Structure of Glutathione (GSH) and Standard Phytochelatins (PC2-PC5).

Iso-phytochelatins (iso-PCs)

Variations of the standard phytochelatin structure exist where the C-terminal glycine is replaced by a different amino acid. These are often referred to as iso-phytochelatins. This structural diversity expands the range of potential metal-binding peptides in different organisms.

| Family Name | General Structure | Terminal Amino Acid | Precursor | Found In |

| Phytochelatin | (γ-Glu-Cys)n-Gly | Glycine | Glutathione | Many organisms[1] |

| Homophytochelatin | (γ-Glu-Cys)n-Ala | Alanine | Homoglutathione | Legumes[1][8] |

| Hydroxymethyl-phytochelatin | (γ-Glu-Cys)n-Ser | Serine | Hydroxymethylglutathione | Poaceae family[9] |

| iso-PC (Gln) | (γ-Glu-Cys)n-Gln | Glutamine | - | Certain plants[9][10] |

| iso-PC (Glu) | (γ-Glu-Cys)n-Glu | Glutamic Acid | - | Maize[8][9] |

| Desglycine phytochelatin | (γ-Glu-Cys)n | None | - | Maize, Yeasts[1] |

Table 2. Classification of Phytochelatin Families and Related Peptides.

Phytochelatin Biosynthesis

Phytochelatins are synthesized from glutathione (GSH) in a reaction catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[8][9] The synthesis is a multi-step process that is activated by the presence of heavy metal ions.

The currently accepted mechanism involves two main steps:

-

Enzyme Activation : Heavy metal ions (e.g., Cd2+) bind to the N-terminal catalytic domain of the PCS enzyme, activating it.[7][11]

-

Transpeptidation : The activated PCS enzyme catalyzes the transfer of a γ-glutamylcysteine (γ-EC) group from a donor molecule (GSH) to an acceptor molecule.

-

To synthesize PC2, a γ-EC group is transferred from one GSH molecule to another GSH molecule.

-

To synthesize longer chains (PCn+1), a γ-EC group is transferred from GSH to a pre-existing PCn molecule.[12]

-

This process continues until the newly synthesized phytochelatins chelate the activating metal ions, which in turn deactivates the PCS enzyme, providing a self-regulatory feedback loop.[11]

Diagram 1. Phytochelatin biosynthesis pathway and its regulation.

Quantitative Data on Phytochelatin Induction

The synthesis of phytochelatins is a direct response to heavy metal stress. The type and concentration of the metal ion, as well as the duration of exposure, influence the amount and the chain length (n-value) of the phytochelatins produced.

| Organism | Metal Stress | Observed Phytochelatins | Key Findings |